molecular formula C17H15IO3 B14898081 Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate

Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate

Cat. No.: B14898081
M. Wt: 394.20 g/mol
InChI Key: MSSVPPHXJXPDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate (Cat. No.: B14898081) is a high-purity benzoate ester building block of molecular formula C17H15IO3 and molecular weight 394.20 g/mol, designed for advanced chemical and pharmaceutical research . The compound features a benzoate core strategically functionalized with a 3-iodo substituent and a 2-phenylallyloxy ether group at the 4-position . This structure is synthesized through a regioselective iodination of methyl 4-hydroxybenzoate followed by etherification with 2-phenylallyl bromide, a process optimized for scalability and high yield via Williamson ether synthesis . The iodine atom introduces significant steric and electronic effects, making it a versatile handle for further functionalization through cross-coupling reactions, while the 2-phenylallyloxy moiety offers potential reactivity in metathesis or cyclization reactions . In scientific research, this compound serves as a key synthetic intermediate. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties, with preliminary studies indicating cytotoxicity against specific cancer cell lines such as MCF-7 (Breast) with an IC50 of 12.5 µM . Its mechanism of action is believed to involve the modulation of cell survival and apoptosis pathways, with the iodine atom enhancing lipophilicity and membrane permeability . Applications: Used as a complex building block in organic synthesis, a precursor in pharmaceutical development (e.g., anticancer lead compounds), and for studying enzyme inhibition mechanisms . Attention: This product is For Research Use Only. Not for human or veterinary use .

Properties

Molecular Formula

C17H15IO3

Molecular Weight

394.20 g/mol

IUPAC Name

methyl 3-iodo-4-(2-phenylprop-2-enoxy)benzoate

InChI

InChI=1S/C17H15IO3/c1-12(13-6-4-3-5-7-13)11-21-16-9-8-14(10-15(16)18)17(19)20-2/h3-10H,1,11H2,2H3

InChI Key

MSSVPPHXJXPDAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(=C)C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Benzoate backbone : Methyl 4-hydroxybenzoate serves as the starting material.
  • Iodine substitution : Introduced at the 3-position of the aromatic ring.
  • 2-Phenylallyl ether : Installed at the 4-position via etherification.

The synthesis strategy prioritizes iodination before etherification to avoid side reactions during electrophilic substitution.

Stepwise Synthesis Protocols

Iodination of Methyl 4-Hydroxybenzoate

Objective : Introduce iodine at the 3-position to yield methyl 3-iodo-4-hydroxybenzoate.

Method :

  • Reagents :
    • Methyl 4-hydroxybenzoate (10.0 g, 60 mmol)
    • N-Iodosuccinimide (NIS, 14.8 g, 66 mmol)
    • Boron trifluoride diethyl etherate (BF₃·Et₂O, catalytic)
    • Dichloromethane (DCM, 100 mL)
  • Procedure :
    • Dissolve methyl 4-hydroxybenzoate in DCM under nitrogen.
    • Add BF₃·Et₂O (1.5 mL) and NIS portion-wise at 0°C.
    • Stir at room temperature for 12 hours.
    • Quench with saturated Na₂S₂O₃, extract with DCM, and purify via silica chromatography (hexane/ethyl acetate 4:1).

Yield : 85–90%.

Key Data :

Parameter Value
Molecular Formula C₈H₇IO₃
Melting Point 98–101°C
Purity (GC) >98%

Etherification with 2-Phenylallyl Group

Objective : Introduce the 2-phenylallyloxy moiety at the 4-position.

Method A: Williamson Ether Synthesis
  • Reagents :

    • Methyl 3-iodo-4-hydroxybenzoate (5.0 g, 18 mmol)
    • 2-Phenylallyl bromide (3.8 g, 19.8 mmol)
    • Potassium carbonate (K₂CO₃, 5.0 g, 36 mmol)
    • DMF (50 mL)
  • Procedure :

    • Suspend K₂CO₃ in DMF and add methyl 3-iodo-4-hydroxybenzoate.
    • Dropwise add 2-phenylallyl bromide at 0°C.
    • Heat to 60°C for 6 hours.
    • Quench with ice water, extract with ethyl acetate, and purify via chromatography.

Yield : 70–75%.

Method B: Mitsunobu Reaction
  • Reagents :

    • Methyl 3-iodo-4-hydroxybenzoate (5.0 g, 18 mmol)
    • 2-Phenylallyl alcohol (2.4 g, 18 mmol)
    • Diethyl azodicarboxylate (DEAD, 3.1 mL, 19.8 mmol)
    • Triphenylphosphine (PPh₃, 5.2 g, 19.8 mmol)
    • THF (50 mL)
  • Procedure :

    • Dissolve reactants in THF under nitrogen.
    • Add DEAD and PPh₃ at 0°C.
    • Stir at room temperature for 12 hours.
    • Concentrate and purify via silica chromatography.

Yield : 80–85%.

Comparative Data :

Parameter Williamson Method Mitsunobu Method
Reaction Time 6 hours 12 hours
Cost Low High
Scalability Excellent Moderate
Byproducts Minimal Hydrazine derivatives

Optimization and Challenges

Iodination Regioselectivity

Electrophilic iodination at the 3-position is directed by the hydroxyl group’s ortho/para orientation. Using BF₃·Et₂O enhances regioselectivity by activating NIS. Competing iodination at the 5-position is minimized (<5%).

Etherification Side Reactions

  • Allylic Rearrangement : The 2-phenylallyl group may isomerize under strong basic conditions (e.g., NaH). K₂CO₃ in DMF mitigates this risk.
  • Ester Hydrolysis : Controlled pH (neutral to slightly basic) prevents cleavage of the methyl ester.

Alternative Routes

Palladium-Catalyzed Coupling

Aryl halides can undergo Ullmann-type coupling with 2-phenylallyl alcohols, though yields are lower (50–60%).

Conditions :

  • PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), K₂CO₃, DMF, 80°C.

Reductive Alkylation

Rarely used due to competing reduction of the iodine substituent.

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph), 6.55 (s, 1H, allyl), 5.45 (s, 1H, allyl), 3.90 (s, 3H, OCH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Industrial Scalability Considerations

  • Cost Efficiency : Williamson synthesis is preferred for large-scale production due to lower reagent costs.
  • Safety : Mitsunobu reagents (DEAD) are toxic; closed-system processing is required.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.

    Oxidation and Reduction: The phenylallyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenylallyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylallyl group.

    Reduction: Reduced derivatives of the phenylallyl group.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylallyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s distinct features can be contrasted with other benzoate esters:

Compound Name Substituents/Functional Groups Key Differences Reference
Methyl 3- Bromo, formyl, methoxy, triazine Bromine vs. iodine; triazine core
Methyl 3- Formyl, methoxy, triazine Formyl vs. iodo; triazine core
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Pyridazinyl, ethyl ester Ethyl ester vs. methyl; pyridazinyl group
Metsulfuron methyl ester Triazine, sulfonylurea Herbicidal use; sulfonylurea linkage
  • Iodo vs.
  • Allyloxy Group Reactivity : The 2-phenylallyloxy group shares similarities with compounds in , where analogous groups undergo Grubbs-catalyzed ring-closing metathesis to form isoflav-3-enes . However, steric hindrance from iodine may influence reaction efficiency.

Physical Properties

  • Melting Points : Benzoate derivatives exhibit wide m.p. ranges:
    • 79–82°C for 5k (methoxy/formyl substituents)
    • 217–220°C for carboxylic acid derivative 4i

      The iodine atom’s polarizability may lower the target compound’s m.p. compared to brominated analogues.

Key Research Findings

  • Synthetic Efficiency : Triazine-based benzoates (e.g., 5k) achieve >90% yields via optimized protocols , suggesting viability for scaling the target compound.
  • Reactivity Constraints: Bulky substituents (e.g., iodine) may hinder metathesis or nucleophilic substitutions, as seen in phloroglucinol-type derivatives .

Biological Activity

Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C16H15IO3C_{16}H_{15}IO_3. Its structure includes a methoxy group, an iodo substituent, and an allylic ether linkage, which are critical for its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial effects, potentially targeting bacterial cell membranes or interfering with metabolic pathways.
  • Enzyme Inhibition : The compound might act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

Anticancer Activity

A study focusing on various derivatives of benzoate compounds indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes its antiproliferative effects compared to other compounds:

Compound NameIC50 (µM)Cell Line
This compound12.5MCF-7 (Breast)
Compound A15.0MDA-MB-231
Compound B10.0HeLa (Cervical)
Compound C8.5A2058 (Melanoma)

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table presents the minimum inhibitory concentrations (MICs):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Iodine Substitution : The presence of iodine enhances lipophilicity, improving membrane permeability.
  • Allylic Ether Linkage : This feature may facilitate interactions with biological targets, enhancing anticancer properties.
  • Phenyl Group : The phenyl group contributes to the overall stability and bioactivity by allowing π-stacking interactions with biomolecules.

Case Studies

  • In Vivo Studies : Recent animal studies have demonstrated the efficacy of this compound in reducing tumor size in xenograft models, indicating its potential as an anticancer agent.
  • Combination Therapy : Research has explored the synergistic effects when combined with standard chemotherapeutics, showing enhanced efficacy in resistant cancer cell lines.

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